molecular formula C8H6ClN3 B057396 4-Chloroquinazolin-2-amine CAS No. 124309-74-6

4-Chloroquinazolin-2-amine

Cat. No. B057396
M. Wt: 179.6 g/mol
InChI Key: FFAZODWQFAWXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloroquinazolin-2-amine is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Scientific Research Applications

  • Chemoselectivity in Amination : A study by Shen et al. (2010) focused on the chemoselectivity in the amination of 4-chloroquinazolines. They found that under certain conditions, 4-chloroquinazolines underwent selective amination with different amino groups, demonstrating its versatility in chemical synthesis.

  • Anticancer Agent Development : Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an efficacious anticancer agent with high blood-brain barrier penetration.

  • Green Synthesis of Aminated Heterocycles : Staderini et al. (2013) developed a solvent- and chromatography-free method under microwave irradiation for the synthesis of aminated heterocycles, including 4-aminoquinazolines, highlighting an environmentally friendly approach in medicinal chemistry.

  • Synthesis and Biological Evaluation for Cancer Therapy : A study by Mphahlele et al. (2018) synthesized indole-aminoquinazolines and evaluated their cytotoxicity against various cancer cell lines, showing significant activity in some cases.

  • Novel Twisted-Cyclic Guanidine Formation : Yan et al. (2020) discussed a 2-chloroquinazolin-4(3 H )-one rearrangement, which generates either twisted-cyclic or ring-fused guanidines, demonstrating its application in the synthesis of complex molecules.

Safety And Hazards

The safety data sheet for 4-Chloroquinazolin-2-amine indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, may cause cancer, and is very toxic to aquatic life with long-lasting effects .

Future Directions

Quinazolinone and quinazolin derivatives, which include 4-Chloroquinazolin-2-amine, have been found to have various pharmacological effects. These compounds have been used in the synthesis of diverse molecules with significant physiological and pharmacological uses . Future research could focus on optimizing these compounds for specific therapeutic applications.

properties

IUPAC Name

4-chloroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAZODWQFAWXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439920
Record name 4-chloroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinazolin-2-amine

CAS RN

124309-74-6
Record name 4-chloroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4-(3H)-quinazolone (2.0 g, 0.0124 mol) was heated under reflux in phosphoryl chloride (19.02 g, 0.0124 mol) for 2.5 hours. The reaction mixture was partitioned between chloroform, ice and NaOH solution (pH 9) and the organic phase dried, filtered, excess solvent removed and the residue triturated with chloroform to give 2-amino-4-chloroquinazoline (0.42 g, 19%) m.p. 275°-278°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
19.02 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GK Rai, SR Ayyannan - researchgate.net
A novel series of 4-(substituted)-2-aminoquinazoline derivatives were synthesized, starting from isatoic anhydride, guanidine carbonate, phosphoryl oxychloride, aryl aldehydes and …
Number of citations: 0 www.researchgate.net
X Zhu, KS Van Horn, MM Barber, S Yang… - Bioorganic & medicinal …, 2015 - Elsevier
Visceral leishmaniasis is a neglected parasitic disease that has a high fatality rate in the absence of treatment. New drugs that are inexpensive, orally active, and effective could be …
Number of citations: 35 www.sciencedirect.com
MM Barber - 2015 - search.proquest.com
… J, by refluxing in phosphorus oxychloride, yielded N-benzyl-4-chloroquinazolin-2-amine (2.K). Suzuki-Miyaura Cross-Coupling conditions with tetrakis-palladium, 1M sodium carbonate, …
Number of citations: 1 search.proquest.com
JG Kettle, H Alwan, M Bista, J Breed… - Journal of medicinal …, 2016 - ACS Publications
… Aminoquinazoline MTH1 inhibitor 24 was made using a Suzuki reaction between 4-chloroquinazolin-2-amine and phenyldimethylacetamide 4-boronic ester as shown in Scheme 3. …
Number of citations: 143 pubs.acs.org
FC Wang, B Peng, TT Ren, SP Liu, JR Du… - Journal of Medicinal …, 2022 - ACS Publications
Quinazoline and its derivatives have drawn much attention in the development of potential antitumor agents. Here, we synthesized a series of 1,2,3-triazole derivatives of quinazoline at …
Number of citations: 10 pubs.acs.org
IG Salado, AK Singh, C Moreno-Cinos… - Journal of medicinal …, 2020 - ACS Publications
Human African trypanosomiasis is causing thousands of deaths every year in the rural areas of Africa. In this manuscript we describe the optimization of a family of phtalazinone …
Number of citations: 8 pubs.acs.org

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